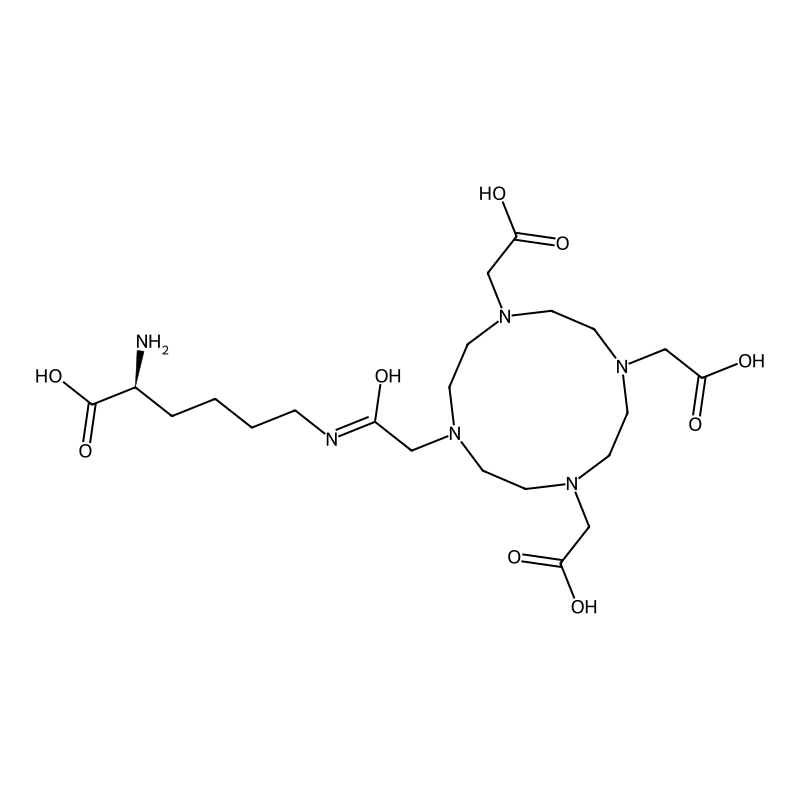

Lysine-DOTA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lysine DOTA bioconjugation chemistry mechanism

The Core Chemistry: Lysine Bioconjugation

The process involves forming a stable covalent link between the DOTA chelator and lysine amino acid residues on a protein [1].

- Lysine Residues: The nucleophilic ε-amino group on the lysine side chain (pKa ~10.5) is the primary target [1] [2]. Reaction efficiency requires a pH of 8-9 to promote deprotonation while maintaining protein stability [1].

- DOTA Activation: DOTA is typically activated as an N-hydroxysuccinimide (NHS) ester (DOTA-NHS) for conjugation [3] [4]. NHS esters are highly reactive, forming stable amide bonds with lysine [2].

- The Conjugation Mechanism: The deprotonated lysine ε-amino group nucleophilically attacks the carbonyl carbon of the DOTA-NHS ester, leading to displacement of the NHS group and forming a stable amide bond [1] [2].

The diagram below illustrates this core mechanism.

Diagram of the lysine DOTA bioconjugation mechanism via NHS ester.

Key Conjugation Methodologies

Different strategies have been developed for attaching DOTA to lysine, each with specific advantages.

| Methodology | Core Principle | Key Features & Considerations |

|---|---|---|

| Direct NHS Ester Conjugation [2] | Activated DOTA-NHS ester reacts directly with lysine ε-amino group. | Classical method; can lead to heterogeneous mixture if multiple lysines are modified. |

| Enzymatic Conjugation [3] | Microbial transglutaminase (mTGase) forms an isopeptide bond between a glutamine on the protein and a lysine-containing DOTA construct. | Site-specific; enables attachment of multiple DOTA chelators per conjugation site (e.g., using DOTA-polylysine). |

| Affinity-Guided Conjugation [5] | A reactive group is placed on a molecule that binds near a specific lysine, promoting site-selective modification. | Site-selective; leverages protein environment to label a specific lysine. |

Detailed Experimental Protocol

This protocol for conjugating DOTA-NHS to an antibody via lysine residues is adapted from published research [3] [5].

Experimental workflow for DOTA conjugation to antibodies via lysine residues.

Key Reagents and Buffers

- Target Protein: e.g., an antibody like Trastuzumab [5].

- DOTA-NHS Ester: Commercially available or synthesized [4].

- Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.5-9.0) is ideal for lysine reactivity. A high salt concentration (e.g., 1.0 M NaCl) can help minimize protein aggregation [3].

- Quenching Solution: 1 M lysine or glycine solution in conjugation buffer.

- Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure

- Antibody Preparation: Dialyze the antibody into the cold conjugation buffer to a final concentration of 1-5 mg/mL. Keep the sample on ice [5].

- Reaction Initiation: Add DOTA-NHS ester (from a concentrated stock in DMSO) to the protein solution with gentle mixing. A typical molar excess of DOTA-NHS to antibody is 5-20:1, but this should be optimized for the desired Drug-to-Antibody Ratio (DAR) [3].

- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or rotation. For less stable proteins, incubation at 4°C is possible, though the reaction will be slower.

- Quenching: Stop the reaction by adding a 10-50 fold molar excess of quenching solution (lysine or glycine) over the DOTA-NHS and incubate for an additional 30 minutes.

- Purification: Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against PBS or a similar physiological buffer to remove unreacted DOTA-NHS and quenching agent [3].

Factors Influencing Conjugate Performance

The number and location of DOTA chelators significantly impact the in vivo performance of the resulting bioconjugate, especially for radioimmunoconjugates [3].

| Conjugation Parameter | Impact on Conjugate Performance |

|---|---|

| Number of DOTA Chelators (Payload) | Increased DOTA payload raises specific activity but can cause faster blood clearance and higher liver uptake if conjugated randomly. Site-specific attachment of a DOTA-polylysine module can mitigate this [3]. |

| Site-Specificity | Site-specific conjugation (e.g., via enzymatic methods) produces a homogeneous product with superior in vivo behavior, including higher tumor accumulation and lower non-target organ uptake compared to random lysine conjugation [3]. |

| Conjugation Chemistry Stability | The amide bond formed between DOTA and lysine is highly stable under physiological conditions, preventing premature payload release [4]. |

Conclusion and Key Takeaways

Lysine DOTA bioconjugation is a foundational technique in creating targeted radiopharmaceuticals and diagnostic agents.

- Classical NHS ester chemistry is robust but can produce heterogeneous mixtures.

- Site-specific strategies, such as enzymatic conjugation or the use of DOTA-polylysine constructs, offer significant advantages for producing homogenous conjugates with improved pharmacokinetics and higher specific activity [3].

- The conjugation strategy and DOTA payload must be carefully optimized for the specific application, as they directly influence target-to-background ratios and therapeutic efficacy [3].

References

- 1. - Wikipedia Bioconjugation [en.wikipedia.org]

- 2. Development and Recent Advances in Lysine and N-Terminal... [pmc.ncbi.nlm.nih.gov]

- 3. -Functionalized Polylysine: A High Number of DOTA ... | PLOS One DOTA [journals.plos.org]

- 4. Preparation and characterization of a DOTA - lysine -biotin conjugate as... [pubmed.ncbi.nlm.nih.gov]

- 5. Site-selective lysine conjugation methods and applications towards... [pubs.rsc.org]

structure of DOTA conjugated to lysine side chain

Core Chemistry of DOTA-Lysine Conjugation

The conjugation of DOTA ([text-based representation: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the side chain of a lysine residue is a foundational technique in radiopharmaceutical and bioconjugate development. The reaction targets the primary epsilon-amino group (ε-NH₂) on the lysine side chain, which has a high nucleophilicity at alkaline pH [1].

The most common conjugation method uses a DOTA derivative activated with an isothiocyanate group (p-SCN-Bn-DOTA). This group reacts efficiently with the primary amine to form a stable thiourea bond [2].

Reaction Scheme:

p-SCN-Bn-DOTA + Lysine-ε-NH₂ → DOTA-Bn-Thiourea-Lysine-Conjugate

The following diagram illustrates the chemical structure and bond formation.

Diagram of DOTA conjugation to lysine side chain forming a thiourea bond.

Site-Specific Conjugation: A Detailed Protocol

Random conjugation to multiple lysines creates a mixture of products with potentially different properties. Site-specific conjugation ensures a homogenous, well-defined product. The following workflow outlines a mutagenesis-based approach to create single-lysine variants for precise DOTA attachment [2].

Experimental workflow for creating and evaluating site-specific DOTA conjugates.

This protocol is adapted from a 2025 study on an anti-mesothelin sdAb (nanobody) [2]. The key steps are detailed below.

1. Molecular Engineering and Mutagenesis

- Objective: Re-engineer the protein sequence to possess only a single lysine available for conjugation.

- Procedure:

- Identify the four conserved framework lysine residues (K1, K2, K3, K4) in the wild-type sdAb sequence using sequence alignment and a predicted 3D structure (e.g., from AlphaFold) [2].

- Use site-directed mutagenesis to replace three of the four lysines with arginine (Arg). Arginine is a suitable conservative substitution as it maintains a positive charge but its guanidinium group does not readily react with isothiocyanate chemistry [2].

- This generates four distinct single-lysine variants (e.g., A1K1, A1K2, A1K3, A1K4).

- The constructs are typically cloned into an expression vector (e.g., pET-15b) with a C-terminal hexahistidine (His) tag for purification, separated by a cleavage site for Tobacco Etch Virus (TEV) protease [2].

2. Expression and Purification

- Expression System: The single-lysine variants are expressed in E. coli strains (e.g., SHuffle T7). Expression is induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG) [2].

- Purification: The His-tagged sdAbs are purified using Immobilized Metal Affinity Chromatography (IMAC). The purity and molecular weight are confirmed by techniques like SDS-PAGE and mass spectrometry [2].

3. DOTA Conjugation and Radiolabeling

- Conjugation:

- React the purified single-lysine sdAb with a 2-4 fold molar excess of p-SCN-Bn-DOTA in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) for 12-18 hours at 4°C [2].

- Purify the conjugate (DOTA-A1Kn) using size-exclusion chromatography or dialysis to remove unreacted DOTA.

- His-Tag Removal (Optional): To reduce non-specific kidney uptake, cleave the His-tag using TEV protease and re-purify the product [2].

- Radiolabeling:

- Label the DOTA conjugate with a radiometal like Gallium-68 (⁶⁸Ga) for PET imaging.

- A typical protocol: Incubate 10-50 µg of DOTA-A1Kn with ⁶⁸GaCl₃ in a sodium acetate buffer (pH 4-5) at 95°C for 10-15 minutes [2].

- Determine radiochemical purity (RCP) and yield using instant thin-layer chromatography (iTLC) or HPLC.

4. In Vitro and In Vivo Evaluation

- Stability: Challenge the radiolabeled conjugate in human serum at 37°C for up to 4 hours, analyzing by iTLC to ensure the radiometal remains chelated [2].

- Biodistribution: Evaluate in mouse models bearing relevant xenografts (e.g., HCC70 triple-negative breast cancer). Perform PET imaging and ex vivo biodistribution studies to quantify uptake in tumors and off-target organs, particularly the kidneys [2].

Comparative Data and Optimization Strategies

The conjugation site significantly impacts the performance of the final bioconjugate. The table below summarizes key findings from the evaluation of different single-lysine sdAb variants [2].

Table 1. Comparison of Site-Specifically Modified Single-Lysine sdAb Variants

| Variant | Conjugation Efficiency | In Vitro Stability | Tumor Uptake | Kidney Uptake | Leading Candidate Potential |

|---|---|---|---|---|---|

| A1K1-His | Lower | High | Moderate | High (Increased liver/spleen) | Low |

| A1K2-His | High | High | High | Moderate | High |

| A1K3-His | High | Reduced | Moderate | Moderate | Low |

| A1K4-His | High | High | High | Moderate | Intermediate |

Key Optimization Strategies:

- Reducing Renal Retention: Co-injection of gelofusine (a gelatin-based plasma expander) and removing the C-terminal His-tag were shown to significantly lower kidney uptake, a common challenge with sdAbs [2].

- Leading Candidate: The study identified ⁶⁸Ga-DOTA-A1K2 (without the His-tag) as the lead candidate due to its high tumor-to-kidney and tumor-to-liver ratios, which were 2.4 and 1.9 times higher than A1K4, respectively [2].

Alternative Conjugation Approaches and Broader Applications

Beyond the p-SCN-Bn-DOTA method, other strategies exist for conjugating molecules to lysine.

- Active Ester Chemistry: DOTA can be activated as a N-hydroxysuccinimide (NHS) ester, which also targets lysine amines to form a stable amide bond [3].

- Conjugation to Nanomaterials: Lysine chemistry is used to functionalize carbon nanotubes. A 1,3-cycloaddition reaction using a lysine-derived azomethine ylide creates amine handles on the nanotube surface, which can subsequently be conjugated to DOTA for applications in radionuclide delivery and imaging [4].

- Impact of Side Chain Properties: The length and chemical nature of the amino acid side chain are critical. Research indicates that the standard lysine side chain length is optimal for forming stable intra-helical ion-pairing interactions with glutamic acid, which can influence the overall structure and stability of the bioconjugate [5]. Furthermore, modifying the lysine side chain with different halogens can significantly alter the targeting properties and biodistribution of small-molecule inhibitors like PSMA-targeting agents [6].

This body of work demonstrates that moving from random to controlled, site-specific conjugation is a powerful strategy for developing more effective and reliable diagnostic and therapeutic agents.

References

- 1. for Protocols | SpringerLink Lysine Conjugation [link.springer.com]

- 2. Enhancing theranostic potential of anti-mesothelin sdAb through... [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of a DOTA - lysine -biotin conjugate ... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacokinetics , and biological use of lysine -modified sin [dovepress.com]

- 5. RPC Lab :: Publications :: 2007 [ch.ntu.edu.tw]

- 6. Halogen Replacement on the Lysine of... Side Chain [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Chemo-Selectivity in Lysine Modification of Peptides and Proteins

Introduction to Lysine Modification Challenges

Lysine modification represents a critical tool in chemical biology and bioconjugation, enabling researchers to precisely functionalize peptides and proteins for various applications. The inherent nucleophilicity of the lysine ε-amino group, with a pKₐ of approximately 10.5, makes it a prime target for chemical modification under physiological conditions. Its solvent accessibility and the stability of the resulting conjugates further contribute to its popularity as a bioconjugation handle. However, the very properties that make lysine attractive for modification also present significant challenges for achieving selectivity. The high abundance of lysine residues in most proteins, combined with their similar chemical reactivity, creates a substantial hurdle for site-selective modification that has driven extensive methodological development in recent years [1].

The pursuit of site-selective lysine modification represents a frontier in chemical biology with far-reaching implications for drug development, diagnostics, and fundamental research. As of 2025, research in this field continues to accelerate, with new chemical strategies emerging to address the dual challenges of chemoselectivity (preferential modification of lysine over other amino acid side chains) and site-selectivity (modification of a single specific lysine residue among many). These advances are particularly relevant for the development of homogeneous bioconjugates such as antibody-drug conjugates (ADCs), where structural heterogeneity can significantly impact pharmacological properties, safety profiles, and clinical outcomes [1] [2]. The temporary withdrawal of Mylotarg, an early lysine-conjugated ADC, highlighted the consequences of heterogeneous modification and spurred innovation in site-selective conjugation technologies [1].

Fundamental Concepts and Challenges

Chemical Properties of Lysine

Nucleophilic Character: The ε-amino group of lysine possesses a lone pair of electrons that can participate in nucleophilic substitution and addition reactions. While this nucleophilicity is moderate at physiological pH due to partial protonation, it becomes significantly enhanced at higher pH values where the amino group is predominantly deprotonated.

pKₐ Considerations: With a pKₐ of approximately 10.5, lysine residues exist primarily in their protonated, positively charged form at neutral pH. This positive charge contributes to electrostatic interactions with negatively charged moieties in proteins and nucleic acids, but also reduces nucleophilicity, creating a delicate balance for reaction design [1].

Structural Accessibility: Lysine residues frequently occupy surface-exposed positions in protein structures, making them more accessible to modification reagents compared to buried residues. However, this accessibility varies considerably depending on the structural context and local environment.

The Selectivity Challenge

The core challenge in selective lysine modification stems from the convergence of multiple factors:

High Natural Abundance: Lysine is one of the most common amino acids in proteins, with many proteins containing numerous lysine residues with similar intrinsic reactivity. Conventional modification approaches typically result in heterogeneous mixtures of modified species, complicating characterization and application [1] [2].

Competing Residues: While lysine-targeting reagents show preference for amino groups, they often exhibit cross-reactivity with other nucleophilic residues including cysteine, serine, threonine, tyrosine, and histidine. This lack of absolute chemoselectivity can lead to undesired modification patterns and protein damage [1].

Context-Dependent Reactivity: The apparent reactivity of individual lysine residues is influenced by their microenvironment within the protein structure. Factors such as adjacent functional groups, hydrogen bonding networks, electrostatic potentials, and solvent accessibility create a spectrum of reactivities among lysine residues in a given protein, offering both challenges and opportunities for site-selectivity [1].

The following diagram illustrates the core selectivity challenge in lysine modification:

The fundamental challenge in lysine modification: conventional approaches yield heterogeneous mixtures, while advanced methods aim for homogeneous products through controlled selectivity.

Chemical Strategies for Lysine Modification

Chemoselective Modification Approaches

Chemoselective lysine modification focuses on developing reagents that preferentially target lysine over other potentially reactive amino acid side chains. Traditional approaches have relied heavily on N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with lysine residues under physiological conditions (pH 7.0-9.0). While NHS esters remain popular due to their commercial availability and high reactivity, they suffer from significant limitations including hydrolysis susceptibility and cross-reactivity with serine, threonine, tyrosine, and histidine residues [1]. The first generation of antibody-drug conjugates (ADCs), including Kadcyla, utilized NHS ester technology, resulting in heterogeneous mixtures with drug-to-antibody ratios (DARs) varying between 0-8, corresponding to approximately 40 different modified lysine residues [1].

Several alternative reagent classes have been developed to address the limitations of NHS esters:

Sulfonyl Halides: These reagents demonstrate improved chemoselectivity for lysine modification while maintaining good reaction kinetics under physiological conditions [1].

Iminoboronates: This class of reagents leverages the unique electronic properties of boron to achieve enhanced selectivity for lysine residues, particularly in complex biological environments [1].

Aldehydes: While typically associated with cysteine modification, specifically engineered aldehydes can achieve selective lysine labeling through mechanism-based design [1].

Isothiocyanates: These compounds form thiourea linkages with lysine residues and have found application in selective protein modification [1].

A particularly innovative approach reported in 2022 involves water-soluble zolinium compounds that selectively quinolylate lysine residues under native conditions without catalysts. This strategy demonstrated remarkable selectivity for specific lysine residues in complex biological contexts, including K350 of bovine serum albumin and two highly conserved lysine residues (K5 and K61) in SARS-CoV-2 3CLpro, leading to enzyme inactivation. In living HepG2 cells, these zoliniums showed specific subcellular localization patterns, with simple zoliniums (5b and 5B) modifying protein lysine residues primarily in the nucleus, cytosol, and cytoplasm, while a zolinium-fluorophore hybrid (8) exhibited specific lysosome-imaging ability [3].

Site-Selective Modification Strategies

Site-selective lysine modification represents a more sophisticated challenge, requiring not only chemoselectivity but also the ability to distinguish between multiple lysine residues within the same protein. Recent advances have yielded three primary strategies for achieving this goal:

Hyperreactive Lysine Targeting: This approach capitalizes on the natural variation in lysine reactivity within protein structures. Individual lysine residues can exhibit significantly different reactivity due to solvent accessibility, higher-order structural features, and the surrounding protein environment. In 2012, Weil et al. demonstrated that careful stoichiometric control of biotin NHS ester (as low as 0.5 equivalents added slowly over 100 minutes) could achieve 92% monobiotinylation of RNase A exclusively at the K1 position. This method relies on kinetic control and requires precise reaction conditions to prevent heterogeneous modification [1].

Protein Environment Engineering: Nearby functional groups in the protein structure can significantly enhance lysine reactivity through catalysis or transition state stabilization. Cellitti et al. discovered that adjacent histidine and aspartic acid residues could accelerate lysine labeling rates in the antigen-binding fragment (Fab) of trastuzumab. Using fluorophenyl esters instead of conventional NHS esters, they achieved approximately 80% conversion to a labeled K188 Fab conjugate, with the D151 and H189 residues shown to be essential for selective K188 modification [1].

Proximity-Induced Modification: This strategy uses secondary interactions to position reagents near specific lysine residues. The cysteine-to-lysine transfer (CLT) protocol represents a prominent example, where initial cysteine modification enables subsequent transfer to a proximal lysine residue, generating highly homogeneous lysine conjugates [1].

Table 1: Comparison of Major Lysine Modification Strategies

| Strategy | Key Reagents | Selectivity Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Conventional NHS Esters | NHS esters, Sulfo-NHS esters | Differential reactivity under controlled stoichiometry | Commercial availability, High efficiency | Heterogeneous products, Hydrolysis susceptibility |

| Hyperreactive Lysine Targeting | Sulfotetrafluorophenyl (STP) electrophiles | Innate reactivity differences between lysines | No protein engineering required | Limited to proteins with naturally hyperreactive lysines |

| Protein Environment Engineering | Fluorophenyl esters | Adjacent residue catalysis (e.g., His, Asp) | High site-selectivity, Good conversion | Requires specific structural motifs |

| Proximity-Induced Modification | CLT reagents | Spatial proximity to pre-modified cysteine | High homogeneity, Versatile application | Two-step process, Requires accessible cysteine |

| Zolinium Chemistry | Water-soluble zoliniums | Unclear, possibly transition metal coordination | Catalyst-free, Native conditions | Emerging technology, Limited validation |

Experimental Protocols

Reductive Methylation of Lysine

Reductive methylation represents a classical approach for modifying lysine residues while preserving their positive charge, making it particularly valuable for studying DNA-protein interactions where lysine's basic character is functionally important [4].

Table 2: Step-by-Step Protocol for Lysine Reductive Methylation

| Step | Procedure | Parameters | Critical Considerations |

|---|---|---|---|

| 1. Protein Preparation | Dialyze protein into borate or phosphate buffer (pH 8.0-9.0) | Protein concentration: 1-10 mg/mL, Buffer: 0.1-0.2 M borate or 0.1 M phosphate, pH 9.0 | Remove interfering amines (e.g., Tris, ammonium) |

| 2. Reductant Preparation | Prepare fresh sodium cyanoborohydride solution in reaction buffer | 1 M NaBH₃CN in reaction buffer | Caution: Toxic compound - use appropriate PPE |

| 3. Methylation Reaction | Add formaldehyde to final concentration 10-20 mM, Add NaBH₃CN to final concentration 10-20 mM | Temperature: 4°C or room temperature, Time: 2-4 hours | Mild agitation, Monitor pH throughout reaction |

| 4. Reaction Quenching | Add excess Tris buffer (pH 8.0) or ammonium acetate | Final concentration: 50-100 mM quenching agent | Quench for 30-60 minutes |

| 5. Purification | Dialyze against appropriate buffer or use desalting chromatography | Storage buffer compatible with downstream applications | Remove all reactants and byproducts |

Key Applications: Reductive methylation is particularly valuable for isotope labeling in structural biology (NMR studies) and for investigating the functional role of lysine residues in DNA-binding proteins without altering their charge characteristics. The resulting N-ε,N-dimethyllysyl residues show resistance to tryptic hydrolysis of adjacent peptide bonds, which can be leveraged in proteomics applications [4].

Proximity-Induced Labeling (CLT Protocol)

The Cysteine-to-Lysine Transfer (CLT) protocol represents a sophisticated approach for achieving site-selective lysine modification through a two-step process that leverages spatial proximity:

Cysteine-to-Lysine Transfer (CLT) protocol: a two-step process enabling site-selective lysine modification through initial cysteine modification followed by intramolecular transfer.

Detailed Protocol:

Initial Cysteine Modification:

- Prepare protein in phosphate-buffered saline (PBS) pH 7.2-7.4 with 1 mM EDTA

- Add 1.5-2.0 equivalents of CLT reagent (e.g., ortho-phthalaldehyde derivatives)

- Incubate at 4°C for 2-4 hours with gentle agitation

- Remove excess reagent using desalting chromatography or dialysis

Spontaneous Transfer:

- Adjust pH to 8.0-8.5 if necessary to enhance lysine nucleophilicity

- Incubate at room temperature for 12-16 hours

- Monitor transfer completion by LC-MS or gel shift assays

Product Purification:

- Use affinity chromatography or ion-exchange chromatography to separate modified protein

- Confirm modification site by tandem mass spectrometry

Critical Considerations: The success of the CLT protocol depends on several factors, including the distance and orientation between the cysteine and target lysine residues (optimal 5-8 Å), the pKₐ difference between the residues, and the leaving group properties of the transfer reagent. This method has been successfully applied to Fab antibody fragments, generating highly homogeneous lysine conjugates with superior pharmacokinetic properties compared to heterogeneous mixtures [1].

Therapeutic Applications and Case Studies

Peptide Therapeutics

Lysine modification plays a pivotal role in the development of therapeutic peptides, addressing inherent limitations such as proteolytic instability, short half-life, and rapid elimination. As of 2022, more than 80 peptide drugs have been approved worldwide, with sales exceeding $70 billion in 2019 [5]. Strategic lysine modification has been instrumental in optimizing pharmacokinetic properties while maintaining therapeutic activity:

Liraglutide: This GLP-1 analogue for type 2 diabetes management features a C-16 fatty acid (palmitic acid) attached via a glutamic acid spacer to lysine at position 26. This lipidation strategy significantly extends half-life by promoting albumin binding, contributing to its position as a top-selling peptide drug with $3.29 billion in annual sales [5].

Enfuvirtide: This 36-amino acid biomimetic peptide for HIV treatment incorporates lysine residues critical for its mechanism of action while demonstrating how strategic residue placement can optimize therapeutic function without modification [5].

Ziconotide: This neurotoxic peptide from the cone snail Conus magus utilizes its native lysine residues in precise spatial arrangements to achieve its potent analgesic effect, highlighting the importance of preserving specific lysine residues in therapeutic peptides [5].

Antibody-Drug Conjugates (ADCs)

Lysine conjugation represents a foundational technology in ADC development, though its application has evolved significantly in response to heterogeneity challenges:

Table 3: Lysine-Modified Therapeutic Agents in Clinical Use

| Therapeutic Agent | Indication | Lysine Modification Strategy | Key Outcomes | Lessons Learned |

|---|---|---|---|---|

| Kadcyla (Trastuzumab emtansine) | HER2+ breast cancer | Conventional NHS ester conjugation with DM1 | Heterogeneous mixture (DAR 0-8), Approved but suboptimal | Prompted development of site-specific technologies |

| Mylotarg (Gemtuzumab ozogamicin) | Acute myeloid leukemia | Lysine-conjugated calicheamicin | Temporary market withdrawal due to toxicity | Heterogeneity contributes to safety issues |

| Liraglutide (Victoza) | Type 2 diabetes | Lysine-26 fatty acid acylation | Extended half-life, $3.29 billion annual sales | Lysine modification can optimize pharmacokinetics |

| Water-soluble Zoliniums | Research tool | Selective lysine quinolylation | Site-selective modification under native conditions | Emerging strategy with research applications |

The evolution from early heterogeneous lysine conjugates to contemporary site-specific approaches illustrates the increasing sophistication of lysine modification technologies. Next-generation ADCs leveraging strategies like the CLT protocol or hyperreactive lysine targeting demonstrate improved pharmacokinetics, enhanced therapeutic indexes, and superior clinical outcomes compared to their first-generation counterparts [1].

Summary and Future Perspectives

The field of lysine-selective modification continues to evolve rapidly, with several promising directions emerging. The development of water-soluble zoliniums represents a significant advance for achieving site-selective lysine modification under native conditions without catalysts [3]. The cysteine-to-lysine transfer (CLT) protocol offers a robust method for generating homogeneous antibody conjugates [1]. Additionally, enzyme-mediated approaches are gaining traction for their exquisite selectivity, though their application scope remains limited compared to chemical methods [2].

Future progress in lysine-selective modification will likely focus on several key areas:

- Expanding the toolbox of selective reagents that function under physiological conditions

- Integrating computational design to predict reactive lysine residues based on structural information

- Developing novel strategies for in vivo lysine modification with temporal control

- Applying advanced characterization techniques to better understand the relationship between modification heterogeneity and biological outcomes

As these technologies mature, they will undoubtedly unlock new possibilities in chemical biology, drug development, and therapeutic design, ultimately enabling more precise and effective manipulation of protein function through controlled lysine modification.

Reference

- Chemo- and Site-Selective Lysine Modification of Peptides and Proteins under Native Conditions Using the Water-Soluble Zolinium. J Med Chem. 2022. [3]

- Structural modification of the tripeptide KPV by reductive alkylation. PLoS One. 2018. [6]

- Chemical Modification of Lysine by Reductive Methylation. DNA-Protein Interactions. 2001. [4]

- Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. 2022. [5]

- Site-selective lysine conjugation methods and applications towards antibody-drug conjugates. Chem Commun. 2021. [1]

- Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. 2025. [2]

References

- 1. Site-selective lysine conjugation methods and applications towards... [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress of chemical methods for lysine site- selective ... | CoLab [colab.ws]

- 3. - and Site- Chemo of Selective and... Lysine Modification Peptides [pubmed.ncbi.nlm.nih.gov]

- 4. of Chemical by Reductive... | SpringerLink Modification Lysine [link.springer.com]

- 5. Therapeutic peptides : current applications and future directions [nature.com]

- 6. Structural modification of the tripeptide KPV by reductive... [pmc.ncbi.nlm.nih.gov]

Primary amines (found in lysine side chains and at the N-terminus of proteins) are among the most common targets for bioconjugation. Their reactivity with various electrophilic groups enables a range of reliable labeling strategies [1] [2].

The table below summarizes the key reactions, mechanisms, and their primary applications in research and drug development.

| Reaction Type | Reactive Group on Reagent | Reaction Product | Key Applications | Key Considerations |

|---|---|---|---|---|

| NHS Ester Amination [1] | N-Hydroxysuccinimide (NHS) Ester | Stable Amide Bond | Fluorescent labeling, enzyme conjugation (HRP), biotinylation [1] | Requires pH 8.0-9.0; competes with buffer amines (e.g., Tris) [1] |

| Reductive Alkylation [3] | Aldehyde (e.g., Formaldehyde) | Tertiary Amine (after reduction) | Quantitative peptidomics, stable isotopic labeling for mass spectrometry [3] | Uses sodium cyanoborohydride; creates mass tags for quantification. |

| SMCC Chemistry [4] | NHS Ester + Maleimide (heterobifunctional) | Amide Bond + Thioether Bond | Antibody-enzyme/toxin conjugates, multi-step conjugations [4] | NHS end reacts with amine; maleimide end reacts with thiol; can cause self-crosslinking. |

| Isothiocyanate [4] | Isothiocyanate (-N=C=S) | Thiourea Linkage | Protein labeling, particularly with fluorophores | Stable linkage formed with primary amines. |

| Carbodiimide (EDC) Coupling [1] | Carboxyl group activated by EDC | Stable Amide Bond | Coupling peptides or proteins to antibodies; crosslinking [1] | Activates -COOH to react with amine; can be less efficient due to competing hydrolysis. |

Detailed Experimental Protocols

Standard Protocol: Conjugating Fluorescent Dyes via NHS Ester

This is a fundamental and widely used protocol for labeling antibodies and other proteins [1].

Materials & Reagents:

- Target protein (>2 mg/mL recommended) [1]

- 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4 [1]

- Reaction buffer (e.g., 1M Sodium Bicarbonate or 1M Phosphate Buffer, pH 8.5-9.0) [1]

- Anhydrous DMSO [1]

- iFluor 488 succinimidyl ester (or other NHS-ester dye) [1]

- Sephadex G-25 column (or other desalting column) [1]

Procedure:

- Protein Preparation: Dialyze or desalt your target protein into 1X PBS, pH 7.2-7.4. Ensure the protein concentration is >2 mg/mL for optimal labeling efficiency. Critical: Remove any contaminants containing primary amines (e.g., Tris, glycine, BSA, ammonium salts, azide) as they will compete in the reaction [1].

- Adjust Protein Buffer: Mix the protein solution with the reaction buffer to achieve a final protein stock solution with a pH of 8.5 ± 0.5 [1].

- Prepare Dye Stock: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Gently mix and avoid bubbles [1].

- Conjugation Reaction: Add a calculated volume of the dye stock to the protein stock. A molar ratio of 10:1 (Dye:Protein) is a common starting point, but this may require optimization (e.g., testing 5:1, 15:1) [1]. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing (e.g., on a rotator), protected from light [1].

- Purification: Purify the conjugate from unreacted dye using a size-exclusion chromatography column like Sephadex G-25, following the manufacturer's instructions and eluting with PBS [1].

- Characterization: Measure the absorbance of the conjugate at 280 nm (protein) and at the dye's absorbance maximum. Calculate the degree of labeling (DOL) using the formula:

Mol dye per Mol protein = (A_dye × dilution factor) / (ε_dye × protein concentration)[1]. An optimal DOL for most antibodies is between 2 and 10 [1].

Alternative Protocol: Reductive Methylation of Amines

This method is particularly useful for quantitatively labeling peptides for mass spectrometric analysis.

- Principle: Peptides are reacted with formaldehyde and sodium cyanoborohydride, which converts primary and secondary amines into tertiary amines. Using different isotopic forms of the reagents (e.g., deuterated formaldehyde) allows for multiplexed quantitative analysis [3].

- Application: Primarily used in quantitative peptidomics to compare peptide levels between different samples [3].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the standard NHS ester conjugation protocol, highlighting the key steps and decision points.

The diagram above outlines the critical steps for a successful conjugation reaction, emphasizing the importance of buffer preparation and purification. The workflow leads to the characterization of the final product.

Advanced and Emerging Techniques

The field of bioconjugation is rapidly evolving to meet demands for greater specificity and stability.

- Bioorthogonal Ligation: These are reactions that occur in biological environments without interfering with native biochemical processes. While often used to conjugate pre-labeled biomolecules, the initial labeling frequently targets primary amines. Recent advances include new reagents and methods developed between 2016-2023, such as metal-mediated functionalization [2].

- Site-Specific Conjugation: Traditional amine targeting can be non-specific due to multiple lysines. Newer strategies use engineered tags or specific amino acid sequences (like the LPXTG motif for sortase A-mediated ligation) to achieve site-specific modification, which is critical for developing homogeneous antibody-drug conjugates (ADCs) [4].

- Novel Linker Technologies: Research is focused on developing more stable and less immunogenic linkers. For example, alternatives to traditional maleimide chemistry, such as the 5HP2O scaffold, demonstrate enhanced stability against hydrolysis and retro-Michael reactions, which is crucial for the therapeutic efficacy of conjugates [5].

Key Considerations for Experimental Design

- Optimize the Degree of Labeling (DOL): Under-labeling yields a weak signal, while over-labeling (e.g., DOL > 6-10) can negatively impact antibody binding affinity, protein solubility, or biological activity. Always characterize your conjugate's DOL and function [1].

- Choose the Right Chemistry: The choice between NHS esters, reductive alkylation, or heterobifunctional linkers depends on your molecule of interest, the desired application, and the need for site-specificity. For example, SMCC is ideal for sequentially conjugating an amine-containing molecule to a thiol-containing molecule [4].

- Prioritize Stability: For in vivo applications or long-term storage, the stability of the chemical linkage is paramount. Explore advanced conjugation chemistries that offer resistance to hydrolysis and thiol-exchange [5].

References

- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 2. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomics Using Reductive Methylation of Quantitative Amines [experiments.springernature.com]

- 4. in Biomolecular Bioconjugation and Imaging - BOC Sciences Labeling [bioconjugation.bocsci.com]

- 5. Direct Dual-Functionalisation of Amine -Oligonucleotides for... [researchsquare.com]

DOTA chelator properties and characteristics

Introduction to the DOTA Chelator

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan, is a macrocyclic polyamino-polycarboxylate compound that forms exceptionally stable complexes with di- and trivalent metal cations [1]. Its structure is derived from a cyclen ring (a 12-membered tetraaza macrocycle), with each of the four nitrogen atoms bearing an acetic acid pendant arm [1]. This structure allows DOTA to function as an octadentate ligand, typically binding to metal ions through its four nitrogen and four oxygen atoms [1]. Its high thermodynamic and kinetic stability makes it a cornerstone in the development of pharmaceuticals for diagnostic imaging and targeted radiotherapy.

Core Properties and Characteristics

The utility of DOTA in medicine stems from a combination of its structural and chemical properties.

- High Thermodynamic and Kinetic Stability: DOTA forms complexes with remarkably high stability constants, which is crucial for preventing the release of toxic free metal ions (e.g., Gd³⁺, Y³⁺, Lu³⁺) in the body [2]. This inertness is a key advantage, especially for therapeutic applications.

- Versatile Metal Ion Coordination: DOTA can accommodate a wide range of metal ions of different sizes and charges, including lanthanides (e.g., Gd³⁺, Lu³⁺, ¹⁵³Sm³⁺), transition metals (e.g., ⁶⁴Cu²⁺), and heavy elements (e.g., ²²⁵Ac³⁺) [1] [3] [4]. The coordination geometry can adapt based on the ionic radius of the metal.

- Conjugation and Bifunctional Derivatives: One of DOTA's most powerful features is the ability to be easily functionalized for conjugation to biomolecules. One of its carboxylate groups can be modified into an amide bond to link to monoclonal antibodies, peptides (e.g., somatostatin analogs like DOTATOC and DOTA-TATE), or other targeting vectors without significantly compromising its metal-chelating ability [1] [5]. Commercial derivatives like DOTA-tris(acid)-amido-dPEG₄-TFP ester are designed specifically for this purpose, featuring a spacer to facilitate conjugation to primary amines [6].

DOTA in Biomedical Applications

DOTA's properties make it indispensable in several advanced medical fields.

- Magnetic Resonance Imaging (MRI): The Gd³⁺-DOTA complex (gadoteric acid) is a widely used MRI contrast agent. It is considered among the safest macrocyclic GBCAs due to its high stability, which minimizes the risk of Gd³⁺ release and associated conditions like nephrogenic systemic fibrosis (NSF) [1] [2].

- Nuclear Medicine (Diagnostics and Therapy) - Radiopharmaceuticals: DOTA is a fundamental platform in theranostics. The same DOTA-conjugated targeting molecule can be paired with different radionuclides for either imaging or treatment.

- Diagnostic Imaging: DOTA is used with positron-emitting radionuclides like ⁶⁸Ga (for PET) [5] [7].

- Radionuclide Therapy: DOTA chelates beta-emitting radionuclides such as ¹⁷⁷Lu and ⁹⁰Y for targeted radiotherapy [5]. It is also being investigated for Targeted Alpha Therapy (TAT) with isotopes like ²²⁵Ac [3].

- Innovations: Chiral DOTA Recent research has introduced chiral DOTA derivatives with symmetrical substituents around the tetraaza ring. These confer greater rigidity to the chelator, leading to:

- Enhanced Kinetic Inertence: Gd-chiral DOTA complexes can be orders of magnitude more inert to Gd release than standard [GdDOTA]⁻ [2].

- Faster Radiolabeling: Improved preorganization allows for quicker complex formation with radiometals like ⁶⁴Cu and ¹⁷⁷Lu under milder conditions [2].

- Optimal Water Exchange Rates: This property is key for developing high-relaxivity contrast agents for high-field MRI [2].

Comparison with NOTA and Other Chelators

The choice of chelator is critical and depends on the radionuclide and application. NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) is a prominent macrocyclic alternative. The table below summarizes key differences, particularly for gallium-68 and copper-64 labeling.

| Feature | DOTA | NOTA |

|---|---|---|

| Structure | 12-membered ring (cyclen); 4 N, 4 O donors [1] | 9-membered ring; 3 N, 3 O donors [5] |

| Denticity | Octadentate [1] | Hexadentate [5] |

| Preferred Radionuclides | ⁹⁰Y, ¹⁷⁷Lu, ¹¹¹In, ²²⁵Ac, ⁶⁴Cu, ⁶⁸Ga [1] [5] [4] | ⁶⁸Ga, ⁶⁴Cu [5] [4] |

| ⁶⁸Ga Labeling Conditions | Requires elevated temperature (e.g., 60°C, 15 min) [5] | Rapid at room temperature (e.g., 5 min) [5] |

| ⁶⁴Cu Complex Stability | Lower kinetic stability; can lead to liver uptake due to transchelation [4] | Higher kinetic stability; significantly lower liver uptake [4] |

| In Vivo Profile (⁶⁴Cu-PSMA) | Better tumor retention at 24h; higher liver uptake [4] | Lower tumor retention at 24h; significantly lower liver uptake [4] |

| Key Advantage | Versatility & Theranostics: Stable with a broad spectrum of therapeutic and diagnostic radionuclides [5]. | Speed & Specificity: Ideal for rapid, room-temperature ⁶⁸Ga/⁶⁴Cu labeling with high kinetic stability [5] [4]. |

Other chelators like TRAP (triazacyclononane phosphinate) have shown even higher labeling efficiency and achievable specific activity with ⁶⁸Ga compared to both DOTA and NOTA, though they are less commonly used [7].

Experimental Protocols and Workflows

This section outlines common methodologies for working with DOTA-conjugated biomolecules, drawing from recent research.

Conjugation of DOTA to a Targeting Molecule

The following protocol is adapted from a study conjugating DOTA to a single-domain antibody (sdAb) [5].

- Buffer Exchange: The protein (e.g., sdAb) in a neutral buffer like Tris-NaCl (pH 7.4) is buffer-exchanged into 0.5 M sodium carbonate buffer (pH 9.0) using a size-exclusion disposable column.

- Conjugation Reaction: A 20- to 50-fold molar excess of the bifunctional chelator (e.g., p-SCN-Bn-DOTA) is added to the protein solution.

- Incubation: The reaction mixture is incubated for 3 hours at 25°C under gentle stirring. The pH is maintained at 8-9.

- Purification: The conjugate is purified via size-exclusion chromatography (SEC) using semi-preparative HPLC to remove unreacted chelator.

- Analysis: The successful conjugation and chelator-to-protein ratio are confirmed by mass spectrometry (e.g., MALDI-TOF MS) [5].

The workflow for this conjugation and subsequent radiolabeling process is illustrated below.

Workflow for creating a DOTA-biomolecule conjugate.

Radiolabeling DOTA-Conjugates with Gallium-68

This is a typical protocol for radiolabeling a DOTA-conjugated sdAb with ⁶⁸Ga [5].

- Reaction Mixture: The purified DOTA-conjugate is mixed with ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator.

- Labeling: The reaction is typically performed at 60°C for 15 minutes. The pH must be carefully adjusted, often using HEPES buffer.

- Purification: The radiolabeled product is purified using a solid-phase extraction (SPE) cartridge (e.g., C8 cartridge).

- Quality Control: Radiochemical purity (RCP) is determined by analytical methods like radio-HPLC or instant thin-layer chromatography (iTLC). An RCP of >98% is typically targeted [5] [4].

Radiolabeling DOTA-Conjugates with Copper-64

Labeling with ⁶⁴Cu follows a similar but distinct process, often requiring different conditions for optimal results [4].

- Reaction Mixture: The DOTA-conjugate is mixed with ⁶⁴CuCl₂.

- Labeling: The reaction is usually carried out with incubation at high temperatures (e.g., 80-95°C) for 15-30 minutes, often in an ammonium acetate buffer (pH ~5.5).

- Purification and QC: The product is purified via SPE or SEC, and RCP is analyzed as above.

The relationship between the chelator, radionuclide, and final application is summarized in the following diagram.

DOTA's role in pairing radionuclides with diagnostic and therapeutic applications.

Considerations for Experimental Design

- Theranostic Potential: DOTA's ability to form stable complexes with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) isotopes of the same element allows for true theranostic pairing, where diagnosis and treatment can be performed with the same targeting molecule [5].

- Stability Under Decay: When using alpha-emitters like ²²⁵Ac, the stability of the DOTA complex through the decay chain is a concern. The recoil energy from alpha decay can potentially break the chelation bond and release radioactive daughters, which is a critical area of ongoing research [3].

- Biomolecule Compatibility: While DOTA requires heating for efficient labeling with many radionuclides, thermally stable vectors like single-domain antibodies (nanobodies) are well-suited for this. For more heat-sensitive biomolecules, NOTA or chiral DOTA derivatives may be preferable [5] [2].

References

- 1. ( DOTA ) - Wikipedia chelator [en.wikipedia.org]

- 2. Chiral DOTA as an improved... | Nature Communications chelators [nature.com]

- 3. Structure and properties of DOTA -chelated radiopharmaceuticals within... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of 64Cu- DOTA -PSMA-3Q and... [link.springer.com]

- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency... [ejnmmipharmchem.springeropen.com]

- 6. -tris(acid)-amido-dPEG ®4-TFP ester | Sigma-Aldrich DOTA [sigmaaldrich.com]

- 7. Comparative gallium-68 labeling of TRAP-, NOTA-, and... [ejnmmires.springeropen.com]

lysine targeting covalent inhibitors discovery

Core Concepts and Strategic Importance

Covalent inhibition is a powerful mechanism in drug discovery for sustaining target occupancy. While historically focused on cysteine, targeting lysine is gaining significant momentum for several key strategic reasons [1] [2]:

- Abundance and Accessibility: Lysine is one of the most frequent amino acids in the human proteome. Its prevalence increases the probability of finding a targetable lysine in a protein's binding pocket, thereby expanding the landscape of "druggable" targets [1] [2].

- Overcoming Resistance: Cysteine-targeting inhibitors are vulnerable to single point mutations (e.g., Cys to Ser) that abolish covalent binding, a common resistance mechanism in oncology. Targeting the catalytically essential lysine in kinases, for instance, is seen as a promising strategy to evade this resistance, as mutating this residue would likely be detrimental to the protein's function [3] [4].

- Unique Challenges: The lysine side-chain amine has a higher pKa (around 10-10.5) compared to cysteine (around 8.5), making it less nucleophilic at physiological pH. Furthermore, its long, flexible side chain requires precise positioning for covalent bond formation, adding complexity to rational design [2].

Key Methodologies and Discovery Platforms

Current research employs several advanced platforms for the discovery and optimization of these inhibitors. The table below summarizes three prominent strategies.

| Discovery Platform | Core Principle | Key Advantages | Representative Warheads Used |

|---|---|---|---|

| Structure-Based Rational Design [1] [3] [5] | Derivatizing known high-affinity, non-covalent binders with electrophiles positioned to engage a proximal lysine. | Leverages existing SAR; can use sparingly reactive warheads for enhanced selectivity. | Acrylates, Sulfonyl Fluorides, Benzaldehydes, Phenolic Esters |

| Covalent DNA-Encoded Libraries (CoDEL) [6] [7] | Screening massively diverse libraries of DNA-barcoded covalent compounds against a protein target. | Enables discovery of entirely novel chemotypes without a known binder starting point. | Diverse warheads for irreversible, reversible, and photo-covalent mechanisms |

| Computational Design Protocols [2] | Using computational pipelines to identify the optimal site on a ligand scaffold for electrophile installation. | Rapidly narrows the design space; high success rates in retrospective and prospective validation. | Modeled for various warheads (e.g., benzaldehydes, sulfonyl fluorides) |

The following diagram illustrates the logical workflow and key decision points for selecting a discovery strategy.

Electrophilic Warheads and Their Characteristics

The choice of warhead is critical as it determines the reaction mechanism, reversibility, and selectivity. The table below catalogues common warheads used to target lysine.

| Warhead Class | Reaction Mechanism | Reversibility | Key Characteristics & Notes |

|---|---|---|---|

| Benzaldehyde (e.g., Salicylic Aldehyde) [3] [8] | Forms a Schiff base (imine) | Reversible | The ortho-hydroxy group in salicylic aldehydes stabilizes the imine, prolonging target engagement. |

| Ethynyl Benzaldehyde [8] [4] | Forms an imine, then cyclizes to a pyridinium | Irreversible | Tandem reaction leads to irreversible inhibition; often superior potency to salicylic aldehydes. |

| Sulfonyl Fluoride [3] [4] | Sulfur(VI) Fluoride Exchange (SuFEX) | Irreversible | Broad kinome reactivity; can be susceptible to hydrolysis. |

| Phenolic Ester [5] | Amide formation via ammonolysis | Irreversible | Used successfully in PI3Kδ inhibitors; potential stability issues. |

| Acrylate / Acrylamide [1] | Michael Addition | Irreversible | Classic Michael acceptor; requires careful tuning of reactivity to avoid off-targets. |

Detailed Experimental Protocols

To support your experimental work, here are detailed methodologies for key assays cited in the search results.

Covalent Fluorescence Polarization (Covalent FP) Assay

This assay, developed for HSP72 inhibitors, directly measures the key kinetic parameter of covalent inhibition, k_inact/K_I [1].

- Purpose: To distinguish between reversible and covalent target occupancy and directly compare covalent inhibitors with their reversible analogues.

- Procedure:

- Labeling: Incubate the target protein (e.g., HSP72-NBD) with a fluorescently-labeled tracer ligand.

- Inhibition: Add the covalent inhibitor at varying concentrations to the protein-tracer complex.

- Real-Time Measurement: Monitor the fluorescence polarization signal over time. The initial drop in polarization reflects reversible displacement by the inhibitor. The subsequent slow recovery indicates the slower covalent bond formation, which reforms the protein-fluorophore complex.

- Data Analysis: The rate of signal recovery (

k_obs) is determined at each inhibitor concentration. Plotk_obsagainst inhibitor concentration[I]to fit the equationk_obs = (k_inact * [I]) / (K_I + [I])and extract the kinetic parametersk_inactandK_I.

Mass Spectrometry for Covalent Adduct Confirmation

This is a standard method to confirm the formation of a covalent protein-inhibitor complex [3] [5].

- Purpose: To provide direct evidence of covalent modification and determine the stoichiometry of labeling.

- Procedure:

- Reaction Incubation: Incubate the purified target protein with the covalent inhibitor for a set time.

- Desalting: Pass the reaction mixture through a desalting column or use buffer exchange to remove excess unbound inhibitor.

- Analysis: Analyze the protein by intact-protein mass spectrometry (LC-MS).

- Data Interpretation: A clear mass shift in the protein spectrum corresponding to the mass of the inhibitor (minus any leaving groups) confirms covalent adduct formation.

Washout Experiment to Demonstrate Irreversibility [9] [5]

This cell-based experiment distinguishes irreversible covalent inhibitors from potent reversible ones.

- Purpose: To demonstrate sustained target engagement even after the removal of the free compound.

- Procedure:

- Dosing: Treat cells with the inhibitor for a sufficient period to allow covalent bond formation.

- Washout: Thoroughly wash the cells multiple times with fresh media to completely remove all unbound compound.

- Assessment: At various time points post-washout, measure the downstream pharmacological effect (e.g., reduction in a methylation mark for an methyltransferase inhibitor, or inhibition of downstream AKT phosphorylation for a kinase inhibitor).

- Interpretation: A persistent biological effect long after washout is a strong functional indicator of irreversible covalent modification.

Case Studies and Recent Applications

The following diagram outlines a generalized workflow for the structure-based design of a lysine-targeting covalent inhibitor, integrating steps from multiple case studies.

- Antimalarial Kinase Inhibitors (PfCLK3): Researchers designed analogs of a reversible inhibitor, replacing a benzoic acid group that formed a salt bridge with the catalytic lysine (Lys394) with various warheads. Benzaldehyde-based compounds were successfully confirmed to covalently engage Lys394 by mass spectrometry, showing excellent biochemical potency and good parasiticidal activity, offering a new strategy to combat drug resistance in malaria [3] [8] [4].

- Kinase Methyltransferase Inhibitors (G9a/GLP): A covalent inhibitor was developed via structure-based design. Washout experiments confirmed its irreversible mechanism, as it continued to inhibit H3K9me2 levels long after compound removal. The inhibitor also showed significant in vivo antitumor efficacy in a xenograft model [9].

- Oncokinase Inhibitors (PI3Kδ): A series of irreversible inhibitors were developed by installing a phenolic ester warhead on a reversible scaffold to target Lys779. The optimized compound

M7showed potent inhibitory activity (IC50 = 0.1 nM). Covalent binding was verified by mass spectrometry and washout assays, and the compound demonstrated potent antiproliferative effects in lymphoma cell lines [5].

References

- 1. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. of Computational Binders Using... Design Lysine Targeting Covalent [pmc.ncbi.nlm.nih.gov]

- 3. of malarial kinase PfCLK3 Lysine targeting covalent inhibitors [pubs.rsc.org]

- 4. of malarial kinase PfCLK3 - PMC Lysine targeting covalent inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel covalent PI3Kδ inhibitors bearing ... [sciencedirect.com]

- 6. Proteome-Wide Data Guides the Discovery of Lysine ... [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient selection platform enables discovery of novel lysine - targeting ... [phys.org]

- 8. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 [pubs.rsc.org]

- 9. Structure-Based Design and Characterization of the Highly ... [pubmed.ncbi.nlm.nih.gov]

activity-based protein profiling ABPP for lysine ligandability

Probe Design and Lysine Reactivity

Designing the chemical probe is the critical first step. The warhead's electrophilicity must be balanced to react selectively with the epsilon-amine of lysine residues without excessive non-specific labeling [1]. Key advancements include:

- Sulfonyl Fluoride Probes: Used for global profiling, these probes identified several hundred reactive lysines in human cell proteomes, many at critical protein functional sites [2].

- Pyridinium-based Probes: A recent strategy enables efficient and lysine-selective labeling directly in live cells under physiological conditions. This approach is particularly useful for profiling the "ligandable" lysine residues in their native cellular environment [3].

The general structure and workflow for these probes can be visualized as follows:

Diagram illustrating the three-component design of a typical lysine-directed ABPP probe.

Experimental Workflow for Lysine ABPP

The standard ABPP workflow involves probe incubation, target conjugation, and detection/analysis [1]. For lysine profiling, this often uses a two-step labeling process with bioorthogonal chemistry.

Diagram of the key stages in a lysine ABPP experiment, from labeling to analysis.

- Sample Incubation and Labeling: The lysine-reactive probe is incubated with a native biological system—such as a cell lysate, live cells, or tissue samples [1] [3]. For live-cell profiling, cell-permeable probes like the pyridinium-based reagents are used to ensure the labeling occurs under physiological conditions [3].

- Tag Conjugation via Click Chemistry: After labeling, a reporter tag (biotin for enrichment or a fluorophore for visualization) is attached to the probe using bioorthogonal "click" chemistry, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].

- Enrichment and Processing: Biotinylated proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested with a protease (like trypsin or Glu-C) into peptides for mass spectrometry analysis [1] [4].

- Analysis by Mass Spectrometry: The digested peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Data-Independent Acquisition (DIA) methods are often preferred for more accurate quantification, as they reduce signal interferences compared to Data-Dependent Acquisition (DDA) [4].

Key Quantitative Findings on Lysine Ligandability

Global profiling studies have provided a quantitative landscape of lysine ligandability in the human proteome. The table below summarizes key findings from a seminal study.

| Metric | Quantitative Finding | Biological and Therapeutic Implication |

|---|---|---|

| Profiling Scale | Over 9,000 lysine residues quantified in human cell proteomes [2]. | Establishes a vast landscape of potentially targetable lysine residues. |

| Reactive Lysines | Several hundred lysines identified with heightened nucleophilic reactivity [2]. | Reactive lysines are often enriched at protein functional sites (active sites, protein-protein interfaces). |

| Ligandability | A subset of reactive lysines can be targeted by electrophilic small molecules [2]. | Demonstrates the feasibility of developing covalent drugs that target lysine. |

| Live-Cell Profiling | One study quantitatively assessed 1,216 lysine-labeled peptides and identified 386 modified sites in live cells [3]. | Confirms lysine ligandability under native physiological conditions, enhancing biological relevance. |

Applications in Drug Discovery

Lysine ABPP directly addresses key challenges in modern drug discovery.

- Target Identification and Validation: This platform can identify and validate novel drug targets by highlighting functionally important and ligandable lysine residues on proteins previously considered "undruggable" [2] [1].

- Covalent Inhibitor Development: The approach has been used to discover lysine-reactive fragment electrophiles that inhibit enzymes through both active-site and allosteric mechanisms. It has also been shown to disrupt protein-protein interactions in complexes like transcriptional regulators [2].

- Mechanism of Action Studies: Competitive ABPP using existing covalent drugs or lead compounds helps identify their specific protein targets and off-targets within the complex cellular milieu, providing a more comprehensive understanding of their mechanism of action and potential toxicity [1].

Detailed Protocol for Stoichiometry Analysis

Beyond identifying ligandable sites, ABPP methods can be adapted to measure the precise occupancy, or stoichiometry, of a modification on a lysine residue. The following protocol, adapted for lysine succinylation, outlines this quantitative process [4].

Protein Extraction and Denaturation:

- Prepare your protein sample (e.g., 100 µg of cell lysate) in an amine-free buffer containing 8 M urea and 200 mM triethylammonium bicarbonate (TEAB), pH 8. This denatures the proteins and makes lysines accessible [4].

Chemical Blocking of Unmodified Lysines:

- Reduce and Alkylate: Treat the sample with dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide (IAA) to alkylate cysteine thiols [4].

- Quantitative Acylation: React the protein sample with a large excess of a heavy isotope-labeled anhydride (e.g., succinic anhydride-d₄). This step chemically modifies every unmodified lysine residue with a "heavy" label. Any lysine that was already endogenously modified (e.g., acetylated or succinylated) remains "light" [4].

Protein Digestion and Peptide Fractionation:

- Digest the labeled proteins into peptides using a protease like Glu-C, which is often preferred over trypsin because lysine modification blocks trypsin cleavage, potentially creating very long peptides [4].

- To reduce complexity, fractionate the peptides using offline basic-pH reversed-phase (bRP) chromatography before MS analysis [4].

Mass Spectrometry Analysis with DIA:

- Analyze the fractions using Liquid Chromatography coupled to a mass spectrometer operated in Data-Independent Acquisition (DIA) mode. DIA provides more accurate quantification than Data-Dependent Acquisition (DDA) by systematically fragmenting all ions in a given m/z window [4].

Data Analysis and Stoichiometry Calculation:

- Use software like Skyline to extract the peak areas of "light" (endogenous) and "heavy" (chemically introduced) fragment ions that contain the lysine modification of interest [4].

- Calculate the site-specific stoichiometry using the formula:

Stoichiometry = (Light Peak Area) / (Light Peak Area + Heavy Peak Area)[4]. - For complex data, specialized tools like the StoichiolyzeR R package can help deconvolute stoichiometry from peptides containing multiple lysine residues [4].

References

- 1. - Activity : A graphical review - PMC based protein profiling [pmc.ncbi.nlm.nih.gov]

- 2. Global profiling of lysine reactivity and ligandability in the human... [nature.com]

- 3. A pyridinium- based strategy for lysine -selective protein modification... [pubs.rsc.org]

- 4. Quantification of Site-specific Protein Lysine Acetylation and... [jove.com]

site-specific DOTA conjugation single lysine sdAb

Introduction to Site-Specific sdAb Conjugation

Single-domain antibodies (sdAbs), or nanobodies, are promising tools in nuclear medicine for diagnostic imaging and targeted radionuclide therapy. A significant challenge in their development is the production of homogeneous conjugates. Traditional methods involving random conjugation of chelators like DOTA to multiple lysine residues yield a heterogeneous mixture of products, which can lead to inconsistent performance and complicate regulatory approval [1].

These Application Notes describe a robust molecular engineering strategy to create sdAbs with a single, unique lysine residue for site-specific DOTA conjugation. This method ensures the generation of a homogeneous, well-defined product, improving reproducibility, batch-to-batch consistency, and overall biodistribution profile. The protocol below is adapted from a recent study using the anti-mesothelin sdAb A1, but the core principle is broadly applicable to other sdAbs due to the conservation of framework lysines [1].

Protocol: Site-Specific Conjugation via Lysine Engineering

Molecular Engineering of Single-Lysine sdAb Variants

Principle: Using site-directed mutagenesis, three of the four conserved framework lysines in the parent sdAb are replaced with arginine (a positively charged, chemically stable amino acid), leaving one specific lysine for conjugation.

- Template: The parent anti-mesothelin sdAb A1, cloned into a pET-15b expression vector with a C-terminal hexahistidine tag (His-tag) and a TEV protease cleavage site [1].

- Variant Design: Generate four single-lysine mutants, each retaining one of the four native lysines (designated K1, K2, K3, K4) [1].

- Structural Validation: Utilize a predicted 3D structure (e.g., from AlphaFold) to ensure mutations do not disrupt the antigen-binding paratope. Validate the model against known crystal structures if available [1].

- Production:

- Expression: Transform expression plasmids into E. coli (e.g., SHuffle T7 strain). Induce protein expression with 1 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG) and incubate overnight at 37°C [1].

- Purification: Recover soluble sdAb fractions via lysozyme treatment and sonication. Purify initially by Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin, followed by gel filtration (e.g., Superdex 75) for polishing [1].

- His-Tag Removal (Optional): To reduce renal retention, cleave the His-tag using TEV protease at a 1:1 (w/w) enzyme-to-substrate ratio [1].

Site-Specific DOTA Conjugation

Principle: The unique lysine residue on each engineered sdAb variant serves as the sole site for conjugation with the isothiocyanate functional group of p-SCN-Bn-DOTA.

- Reagents:

- Purified single-lysine sdAb variant (A1K1-His, A1K2-His, etc.)

- p-SCN-Bn-DOTA

- 0.5 M Sodium carbonate buffer, pH 9.0

- PD-10 desalting columns or similar size-exclusion chromatography (SEC) equipment

- Procedure [1] [2]:

- Buffer Exchange: Desalt the sdAb solution (1-1.5 mg/mL) into 0.5 M sodium carbonate buffer, pH 9.0, using a PD-10 column.

- Conjugation Reaction: Add a 20- to 50-fold molar excess of p-SCN-Bn-DOTA (from a 3 mg/mL stock in water) to the sdAb solution.

- Incubation: Incubate the reaction mixture for 3 hours at 25°C under gentle stirring.

- Purification: Adjust the pH of the reaction mixture to 7-7.5. Purify the DOTA-conjugated sdAb from unconjugated DOTA using semi-preparative HPLC or SEC.

- Concentration and Storage: Concentrate the purified conjugate to ~1 mg/mL using a 3 kDa molecular weight cut-off (MWCO) centrifugal filter. Store at -80°C.

- Quality Control: Confirm the identity and purity of the conjugate using MALDI-TOF Mass Spectrometry. The mass spectrum should show a single major species with a mass increase corresponding to one DOTA molecule attached per sdAb [1].

Radiolabeling with Gallium-68

Principle: The DOTA-sdAb conjugate is radiolabeled with (^{68})Ga for PET imaging applications. DOTA requires mild heating for efficient complexation.

- Reagents:

- DOTA-sdAb conjugate

- (^{68})Ga eluate (from a (^{68})Ge/(^{68})Ga generator)

- 1.25 M Sodium acetate buffer, pH 4-5

- Milli-Q water

- Procedure [2]:

- Reaction Mixture: Mix the DOTA-sdAb conjugate (approximately 50 µg) with 0.5-1 mL of (^{68})Ga eluate.

- Buffering: Add 150 µL of 1.25 M sodium acetate buffer to adjust the pH to ~4-5.

- Labeling: Incubate the mixture at 60°C for 15 minutes.

- Quality Control: Determine Radiochemical Purity (RCP) using Instant Thin-Layer Chromatography (iTLC) or analytical HPLC. The protocol typically achieves RCP > 98% [2].

- Stability Testing: Assess in vitro stability by incubating the radiolabeled conjugate in human serum or phosphate-buffered saline (PBS) at 37°C for up to 4 hours, monitoring for release of free (^{68})Ga [2].

The following workflow diagram summarizes the key experimental stages from engineering to evaluation.

Performance Data and Comparative Analysis

The performance of the four single-lysine sdAb variants (A1K1-His to A1K4-His) was systematically evaluated. The table below summarizes key quantitative findings from the study, highlighting significant differences between the engineered variants [1].

Table 1: Comparative Performance of Single-Lysine sdAb-DOTA Conjugates

| Variant | Conjugation Efficiency | In Vitro Stability | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio |

|---|---|---|---|---|---|---|

| A1K1-His | Lower | High | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

| A1K2-His | High | High | Data Not Specified | Data Not Specified | 2.4 x higher than A1K4 | 1.9 x higher than A1K4 |

| A1K3-His | High | Reduced | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

| A1K4-His | High | High | Data Not Specified | Data Not Specified | Baseline | Baseline |

Note: %ID/g = Percentage of Injected Dose per gram of tissue. Specific uptake values were not provided in the search results, but key comparative ratios are reported. A1K1 showed increased liver/spleen retention [1].

The selection of the chelator itself also impacts the biodistribution. A side-by-side comparison of NOTA and DOTA conjugated to the parent A1-His sdAb revealed critical differences for theranostic development [2].

Table 2: NOTA vs. DOTA for ⁶⁸Ga-labeling of sdAbs

| Parameter | NOTA | DOTA |

|---|---|---|

| Radiolabeling Conditions | Room temperature, 5 min [2] | 60°C, 15 min [2] |

| Final Radiochemical Purity | >98% [2] | >98% [2] |

| In Vitro Stability | Stable in human blood for 2h, some instability in murine blood [2] | Stable in human blood for 2h, some instability in murine blood [2] |

| Key Functional Outcome | Twofold higher kidney uptake [2] | Twofold lower kidney uptake [2] |

| Theranostic Utility | Primarily for PET diagnostics [2] | Suitable for ¹⁷⁷Lu and ¹⁶¹Tb therapy [1] [2] |

Optimization Strategies for Enhanced Performance

The core protocol can be further optimized based on established methods to improve the final product's biodistribution.

- Reducing Renal Retention: High kidney uptake is a common challenge with sdAbs. Two proven strategies are:

- His-Tag Removal: Cleaving the C-terminal His-tag using TEV protease significantly reduces kidney retention without affecting tumor targeting [1] [2].

- Gelofusine Co-injection: Intravenous administration of Gelofusine, a plasma expander, competitively inhibits the renal reabsorption of sdAbs, further lowering kidney uptake [1].

- Choosing DOTA over NOTA for Theranostics: While NOTA allows faster, room-temperature radiolabeling with (^{68})Ga, DOTA is the superior chelator for a theranostic approach. Its key advantage is the ability to stably complex therapeutic radionuclides like lutetium-177 ((^{177})Lu) and terbium-161 ((^{161})Tb) within the same molecular framework, enabling paired diagnostic imaging and targeted radiotherapy [1] [2].

The following diagram illustrates the logical decision-making process for selecting and optimizing the conjugation strategy based on the intended application.

Concluding Remarks

The site-specific DOTA conjugation to a single, engineered lysine residue in sdAbs is a significant advancement in producing homogeneous radiopharmaceuticals. The protocol outlined herein, centered on the A1K2 mutant, demonstrates that this strategy not only ensures product uniformity but also leads to a superior biodistribution profile with high tumor-to-background ratios, which is crucial for both sensitive imaging and effective therapy.

This molecular engineering approach is particularly valuable for developing theranostic agents, as the same DOTA-conjugated sdAb (e.g., A1K2) can be used for diagnostic PET imaging with (^{68})Ga and for targeted radiotherapy with radionuclides like (^{177})Lu. Given that the four targeted lysines are conserved across many sdAbs, this methodology has broad applicability beyond the anti-mesothelin model, promising to enhance the development of a wide range of next-generation radiopharmaceuticals.

References

Comprehensive Application Notes and Protocols for 68Ga-DOTA-A1K2: A Novel Mesothelin-Targeted PET Imaging Agent

Introduction

Mesothelin is a 40 kDa glycoprotein that is overexpressed on the cell surface of various aggressive cancers, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma, and ovarian cancer, while demonstrating limited expression in normal tissues, making it an attractive target for molecular imaging and therapy [1]. The development of targeted imaging agents for mesothelin has gained significant momentum due to its correlation with poor prognosis and its role as a access point for emerging therapies such as antibody-drug conjugates and chimeric antigen receptor T-cell (CAR-T) therapies [2]. Among the various targeting modalities, single-domain antibodies (sdAbs), also known as nanobodies, offer distinct advantages for molecular imaging due to their small size (~15 kDa), rapid clearance, and excellent tissue penetration properties [1].

The anti-mesothelin sdAb A1 has previously demonstrated excellent targeting capabilities in preclinical studies when labeled with technetium-99m for SPECT imaging [1]. However, recent efforts have focused on developing a PET version of this agent to leverage the superior sensitivity and resolution of PET technology compared to SPECT [3]. A key challenge in sdAb-based radiopharmaceutical development has been the heterogeneity of conjugation products resulting from random labeling of lysine residues, which can lead to inconsistent performance [1].

To address this limitation, researchers have employed molecular engineering approaches to create site-specific variants of the A1 sdAb. Through directed mutagenesis, four single-lysine variants (A1K1-His, A1K2-His, A1K3-His, and A1K4-His) were generated, with systematic evaluation identifying A1K2 as the lead candidate due to its optimal conjugation efficiency, stability, and favorable biodistribution profile [1]. When conjugated to DOTA and labeled with gallium-68 ([68Ga]Ga-DOTA-A1K2), this novel agent provides a promising tool for non-invasive detection of mesothelin-expressing tumors, with potential applications in patient stratification, therapy monitoring, and as a companion diagnostic for mesothelin-targeted therapies [1] [2].

Materials

Reagents and Consumables

- Anti-mesothelin sdAb A1K2 (with and without His-tag)

- p-SCN-Bn-DOTA (bifunctional chelator)

- Gallium-68 ([68Ga]GaCl₃) eluted from a [68Ge]/[68Ga] generator

- Sodium acetate buffer (0.1 M, pH 4.5-5.0)

- Hydrochloric acid (HCl, 0.1-0.6 M)

- Sodium hydroxide (NaOH, 0.1-1.0 M)

- Sterile water for injection

- Phosphate buffered saline (PBS, pH 7.4)

- Instant thin-layer chromatography (iTLC) strips

- Sterile 0.22 μm membrane filters

- Sterile vials and syringes

- PD-10 size exclusion columns or equivalent

Equipment

- [68Ge]/[68Ga] generator system

- Automated radiolabeling module (optional but recommended)

- Dose calibrator

- pH meter or indicator strips

- Heating block or water bath

- Centrifuge

- Liquid chromatography system for quality control

- PET/CT scanner

- Gamma counter

- Size exclusion HPLC system with UV and radioactivity detectors

Software

- Image analysis software (e.g., ROVER)